

An In-depth Technical Guide to 2-Methoxy-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-5-nitrobenzoic acid

Cat. No.: B1331472

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methoxy-5-nitrobenzoic acid**, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, synthesis methodologies, safety and handling protocols, and its significant role in the development of pharmaceuticals and other complex molecules.

Chemical and Physical Properties

2-Methoxy-5-nitrobenzoic acid is an aromatic carboxylic acid distinguished by the presence of both a methoxy and a nitro functional group on the benzene ring. These substituents significantly influence the molecule's reactivity and physical characteristics.[\[1\]](#)

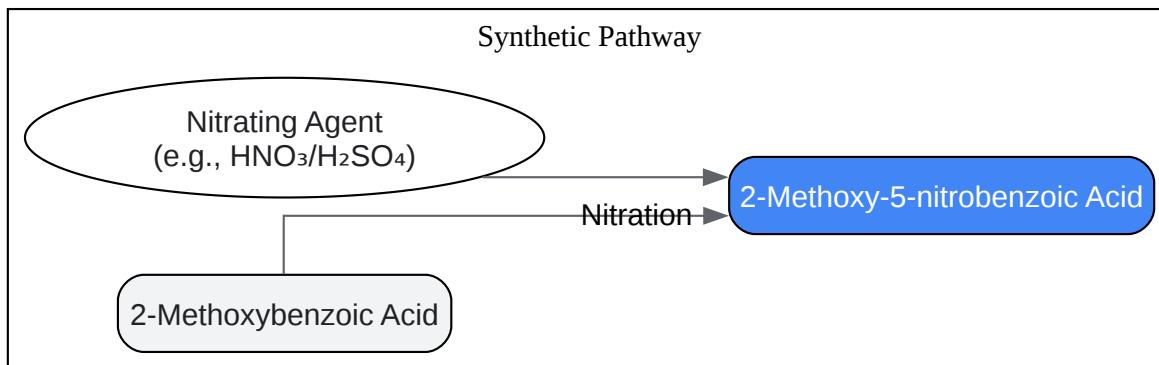
General Properties

Property	Value	Reference
CAS Number	40751-89-1	[2] [3]
Molecular Formula	C ₈ H ₇ NO ₅	[2] [3]
Molecular Weight	197.14 g/mol	[2] [3]
Appearance	White to off-white solid/powder	
IUPAC Name	2-methoxy-5-nitrobenzoic acid	[3]

Physical Properties

Property	Value	Reference
Melting Point	155-163 °C	
Solubility	Moderate solubility in ethanol and chloroform.	[4]
Storage Temperature	Room Temperature, sealed in a dry environment.	

Computational Data


Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	89.67 Å ²	
logP	1.3016	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	4	
Rotatable Bonds	3	

Synthesis and Reactivity

The synthesis of **2-Methoxy-5-nitrobenzoic acid** is primarily achieved through two main strategies: the nitration of 2-methoxybenzoic acid and the methylation of 5-nitrosalicylic acid.[2] The reactivity of the compound is dictated by the interplay of its functional groups, making it a versatile building block in organic synthesis.[1][2]

Synthetic Pathways

The most direct method involves the electrophilic aromatic substitution (nitration) of 2-methoxybenzoic acid.[2] The methoxy group is a strong activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The powerful directing effect of the methoxy group favors the substitution at the para position (position 5), leading to the desired product.[2]

[Click to download full resolution via product page](#)

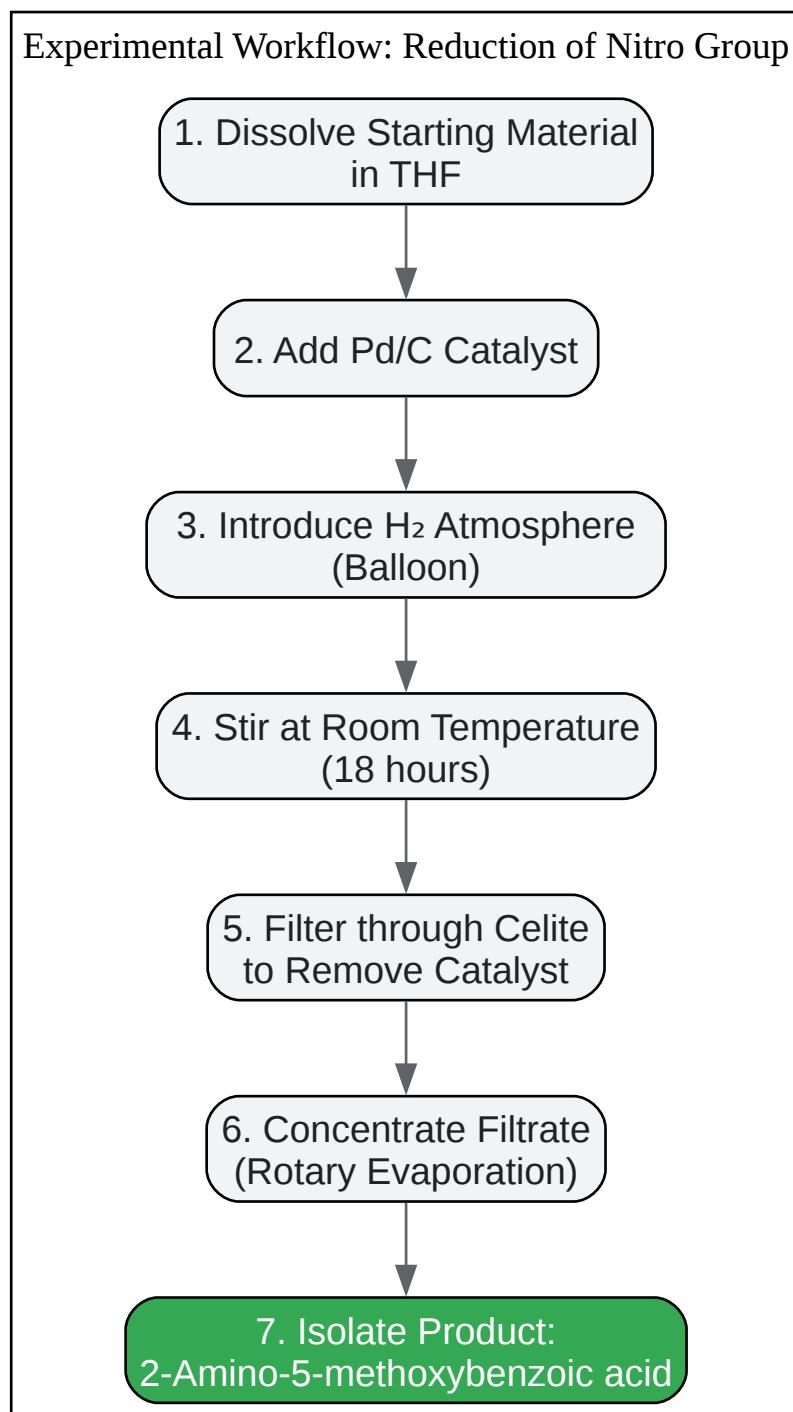
Diagram 1: Synthetic route to **2-Methoxy-5-nitrobenzoic acid**.

Key Reactions

The functional groups of **2-Methoxy-5-nitrobenzoic acid** allow for a range of chemical transformations:

- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative), which is a common step in the synthesis of various pharmaceuticals.[\[2\]](#)
- Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification, amidation, or reduction to form the corresponding alcohol, providing numerous avenues for molecular elaboration.[\[2\]](#)

Experimental Protocols


While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure for a related transformation—the reduction of a nitro group on a similar scaffold—is described below to illustrate the compound's reactivity.

Protocol: Reduction of 5-Methoxy-2-nitrobenzoic acid to 2-Amino-5-methoxybenzoic acid[\[5\]](#)

- Materials: 5-Methoxy-2-nitrobenzoic acid (152.2 mmol), 10% Palladium on Carbon (Pd/C) (300 mg), Tetrahydrofuran (THF) (250 mL), Hydrogen (H₂) gas balloon, Celite.

- Procedure:

- The 5-Methoxy-2-nitrobenzoic acid is hydrogenated over Pd/C in THF at room temperature under a hydrogen balloon.
- The reaction mixture is stirred for 18 hours.
- Upon completion, the catalyst is removed by filtration over Celite.
- The filtrate is concentrated to yield the product, 2-amino-5-methoxybenzoic acid.

[Click to download full resolution via product page](#)

Diagram 2: Workflow for a typical reduction of a related nitrobenzoic acid.

Applications in Research and Drug Development

2-Methoxy-5-nitrobenzoic acid is a valuable intermediate in the pharmaceutical and agrochemical industries.^[1] Its structure serves as a scaffold for creating more complex molecules with desired biological activities.^{[1][2]}

- Pharmaceutical Development: It is a key component in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs.^[1]
- Agrochemicals and Dyes: This compound is utilized in the manufacturing of agrochemicals and dyes.^[1]
- Material Science: Its unique chemical properties are being explored for creating novel polymers and coatings.^[1]
- Analytical Chemistry: It can be used as a reagent in certain analytical methods, including chromatography.^[1]

The general role of this compound in drug discovery is as a starting material. The subsequent modifications, particularly the reduction of the nitro group and derivatization of the carboxylic acid, lead to the final active pharmaceutical ingredients.

Safety and Toxicology

2-Methoxy-5-nitrobenzoic acid is classified as an irritant. Proper handling and personal protective equipment are essential.

GHS Hazard Information

Hazard Code	Description	Reference
H315	Causes skin irritation	[3]
H319	Causes serious eye irritation	[3]
H335	May cause respiratory irritation	[3]

Handling and Storage

- Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear protective gloves, clothing, and eye/face protection.

- Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Methoxy-5-nitrobenzoic acid**. While raw data is not provided here, the availability of various spectra has been reported.

- Infrared (IR) Spectroscopy: ATR-IR and FTIR spectra are available and can be found in databases such as PubChem.^[3] These spectra would show characteristic peaks for the carboxylic acid C=O and O-H stretches, C-O stretches of the ether and acid, and N-O stretches of the nitro group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR and ¹³C NMR data for the parent acid are not readily available in the searched literature, spectra for its methyl ester derivative (methyl 2-methoxy-5-nitrobenzoate) are accessible and can provide valuable comparative information.
- Raman Spectroscopy: Raman spectra have also been recorded for this compound.^[3]

Conclusion

2-Methoxy-5-nitrobenzoic acid is a fundamentally important chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the synthesis of a wide range of products, especially in the pharmaceutical sector, underscores its significance. Researchers and drug development professionals can leverage its versatile reactivity to construct complex molecular architectures for novel applications. Adherence to safety protocols is paramount when handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Methoxy-5-nitrobenzoic acid | 40751-89-1 | Benchchem [benchchem.com]
- 3. 2-Methoxy-5-nitrobenzoic acid | C8H7NO5 | CID 284163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]
- 5. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-5-nitrobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331472#2-methoxy-5-nitrobenzoic-acid-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com